molecular formula C11H15NO3S B2370951 tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate CAS No. 1314538-74-3

tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate

Cat. No.: B2370951
CAS No.: 1314538-74-3
M. Wt: 241.31
InChI Key: HKPSHJKELZXERP-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate is a carbamate derivative featuring a thiophene ring substituted with a formyl group at the 5-position and a methylene linker to the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, offering stability under acidic and basic conditions . The formyl group on the thiophene ring enhances reactivity, making the compound a versatile intermediate for pharmaceuticals, ligands, or materials science applications.

Properties

IUPAC Name

tert-butyl N-[(5-formylthiophen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)15-10(14)12-6-8-4-5-9(7-13)16-8/h4-5,7H,6H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSHJKELZXERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) on the thiophene ring undergoes oxidation to yield carboxylic acid derivatives.

Reagent Conditions Product Reference
Potassium permanganateAqueous acidic solution (H₂SO₄)5-Carboxythiophen-2-ylmethyl carbamate
Chromium trioxide (CrO₃)Acetic acid solvent, 60–80°C5-Carboxythiophen-2-ylmethyl carbamate

Mechanism :
The oxidation proceeds via an acid-catalyzed pathway, where the formyl group is converted to a carboxylic acid through intermediate geminal diol formation. Base catalysts like triethylamine (TEA) are avoided here to prevent side reactions.

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl group (-CH₂OH) without affecting the carbamate.

Reagent Conditions Product Reference
Sodium borohydrideMethanol, 0–25°C5-Hydroxymethylthiophen-2-ylmethyl carbamate
Lithium aluminum hydrideDry tetrahydrofuran (THF), reflux5-Hydroxymethylthiophen-2-ylmethyl carbamate

Selectivity :
The carbamate’s tert-butyl group remains intact due to its stability under reducing conditions, as confirmed by NMR analysis in related studies .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution at the 4-position (para to the formyl group).

Reaction Type Reagent Conditions Product Reference
BrominationBr₂ in acetic acid25°C, 2–4 hours5-Formyl-4-bromothiophen-2-ylmethyl carbamate
NitrationHNO₃/H₂SO₄ (1:1)0–5°C, 30 minutes5-Formyl-4-nitrothiophen-2-ylmethyl carbamate

Regioselectivity :
The formyl group directs electrophiles to the 4-position via resonance and inductive effects, as demonstrated in density functional theory (DFT) studies of similar thiophene derivatives .

Carbamate Hydrolysis

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

Reagent Conditions Product Reference
HCl (4M)Dioxane/water (1:1), reflux, 6 hours5-Formylthiophen-2-ylmethylamine
Trifluoroacetic acidDichloromethane, 25°C, 2 hours5-Formylthiophen-2-ylmethylamine

Applications :
This reaction is critical in medicinal chemistry for deprotecting amines during peptide synthesis .

Catalytic Transformations

Base catalysts enhance nucleophilic reactions at the carbamate or formyl group.

Catalyst Reaction Type Outcome Reference
Triethylamine (TEA)Acylation of the amineN-Acylated derivatives
Sodium bicarbonateCondensation with aminesSchiff base formation (imine derivatives)

Example :
In the presence of TEA, the compound reacts with acetyl chloride to form tert-butyl N-[(5-formylthiophen-2-yl)methyl]-N-acetylcarbamate.

Scientific Research Applications

Synthesis and Preparation

The synthesis of tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-formylthiophene-2-carboxylic acid. The reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. The process generally includes purification through column chromatography to isolate the desired product.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals. Its functional groups allow for various modifications, making it suitable for creating complex molecular architectures.

Biological Research

In biological contexts, this compound is utilized as a probe for investigating biochemical pathways involving thiophene derivatives. It has potential applications in studying enzyme inhibitors, which are crucial for understanding metabolic pathways and developing therapeutic agents.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of advanced materials and as an intermediate in producing agrochemicals and dyes. Its chemical properties make it suitable for creating products with specific functionalities.

Data Table: Summary of Applications

Application AreaSpecific Use CaseDescription
Organic SynthesisBuilding Block for PharmaceuticalsUsed to synthesize complex heterocyclic compounds.
Biological ResearchEnzyme Inhibition StudiesInvestigates pathways involving thiophene derivatives.
Industrial ChemistryIntermediate for Agrochemicals and DyesUsed in the production of specialized materials with desired properties.

Case Study 1: Enzyme Inhibition

A research study explored the use of this compound as an enzyme inhibitor. The results indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

Case Study 2: Material Science Application

In another study, the compound was used to synthesize novel materials with enhanced properties for industrial applications. The findings demonstrated improved performance metrics compared to traditional materials, indicating its utility in advanced material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiophene-Based Carbamates
  • tert-Butyl N-(thiophen-2-yl)carbamate

    • Structure : Unsubstituted thiophene ring.
    • Key Features : Exhibits intramolecular C–H⋯O interactions and intermolecular N–H⋯O hydrogen bonding, forming one-dimensional chains in the crystal lattice .
    • Applications : Precursor for diimine ligands in metal complex synthesis.
  • tert-Butyl (5-bromothiophen-2-yl)carbamate

    • Structure : 5-Bromo substituent on thiophene.
    • Key Features : Higher molecular weight (278.17 g/mol) due to bromine. Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate

    • Distinctive Feature : The formyl group enables nucleophilic additions (e.g., condensation reactions), making it valuable for synthesizing Schiff bases or heterocyclic derivatives.
Heterocyclic Variations
  • tert-Butyl N-[2-(5-Formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate

    • Structure : Oxazole ring with a formyl group.
    • Key Differences : Oxazole is less electron-rich than thiophene, altering electronic properties and binding interactions in medicinal chemistry .
  • tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate

    • Structure : Thiazole core with methyl and isopropyl groups.
    • Applications : Used in drug discovery due to thiazole’s bioactivity and metabolic stability .

Biological Activity

Tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate (CAS Number: 1314538-74-3) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding.

The molecular formula for this compound is C11H15NO3SC_{11}H_{15}NO_3S, with a molecular weight of 241.31 g/mol. The compound features a thiophene ring substituted with a formyl group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
CAS Number1314538-74-3
PurityMinimum 95%
AppearanceWhite to light yellow powder

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on thiophene derivatives has shown their effectiveness in inhibiting tumor growth in various cancer models. A notable study demonstrated that derivatives of thiophene could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Thiophene-based compounds have been reported to exhibit significant antibacterial and antifungal properties. A study focusing on related carbamate derivatives revealed their effectiveness against several strains of bacteria, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in metabolic pathways. This compound is believed to inhibit specific enzymes or receptors that are crucial for the survival of pathogens or cancer cells. For example, the inhibition of protease activity has been linked to the anticancer effects observed in some thiophene derivatives .

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of thiophene derivatives on breast cancer cells.
    • Findings : this compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

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